2-(2-Chlorophenyl)ethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWREEJXRGNWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chlorophenyl Ethane 1 Sulfonamide and Analogues
Classical and Conventional Approaches to Sulfonamide Bond Formation
The traditional synthesis of sulfonamides predominantly relies on well-established chemical transformations. These methods, while effective, often involve multi-step processes and the use of classical reagents.
Condensation Reactions of Sulfonyl Chlorides with Amine Nucleophiles
The most common and widely utilized method for the formation of a sulfonamide linkage is the reaction between a sulfonyl chloride and an amine. nih.govorganic-chemistry.org This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.
The synthesis of the key intermediate, 2-(2-chlorophenyl)ethanesulfonyl chloride, is a critical precursor to obtaining the final sulfonamide product. A common route to this intermediate involves a two-step process starting from 2-(2-chlorophenyl)ethanethiol.
A general approach to synthesizing ethanethiols involves the reaction of a corresponding alkyl halide with a source of hydrosulfide, or the reaction of an alcohol with a mixture of sulfuric acid and a sulfide source. prepchem.com Following the synthesis of 2-(2-chlorophenyl)ethanethiol, the next step is its oxidation to the sulfonyl chloride.
Several methods have been developed for the oxidative chlorination of thiols to sulfonyl chlorides. One effective method involves the use of a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This system provides a highly reactive reagent for the direct conversion of thiols to their corresponding sulfonyl chlorides with high purity. organic-chemistry.org Other notable reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of a chloride source and water, as well as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which serves as an efficient oxidant. organic-chemistry.orgresearchgate.net
Table 1: Reagents for the Oxidation of Thiols to Sulfonyl Chlorides
| Reagent System | Key Features |
| H₂O₂ / SOCl₂ | Highly reactive, high purity of product. organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / H₂O / Chloride Source | Milder conditions. organic-chemistry.org |
| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) | Efficient oxidant, can be used in greener solvents. researchgate.net |
The subsequent reaction of 2-(2-chlorophenyl)ethanesulfonyl chloride with an amine source, typically ammonia for the primary sulfonamide, is subject to optimization to ensure high yields and purity. Key parameters that are often adjusted include the choice of solvent, the type and amount of base used to scavenge the HCl byproduct, reaction temperature, and the nature of the amine nucleophile.
For the synthesis of primary sulfonamides, ammonium salts such as ammonium chloride can be employed as the amine source. ccspublishing.org.cnresearchgate.net The reaction can be driven to completion by using a suitable solvent that can also act as an acid-binding agent, such as N-methyl pyrrolidone (NMP), thus avoiding the need for an additional base. ccspublishing.org.cn The choice of solvent is crucial and can range from aprotic solvents to aqueous systems, depending on the solubility of the reactants and the desired reaction kinetics. The temperature of the reaction is also a critical factor, with many amidation reactions proceeding efficiently at room temperature, while others may require heating to achieve a reasonable reaction rate. alrasheedcol.edu.iq
Table 2: Parameters for Optimization of Sulfonamide Formation
| Parameter | Considerations |
| Solvent | Solubility of reactants, potential to act as an acid scavenger. |
| Base | Type (organic vs. inorganic), stoichiometry to neutralize HCl. |
| Temperature | Reaction rate, potential for side reactions. |
| Amine Source | Reactivity of the amine, use of ammonium salts for primary sulfonamides. |
Routes Involving Thiol Oxidation and Subsequent Chlorination
A convenient one-pot synthesis of sulfonamides from thiols can be achieved using trichloroisocyanuric acid (TCCA) in the presence of a phase-transfer catalyst like benzyltrimethylammonium chloride and water. The in situ generated sulfonyl chloride is then reacted with an excess of the amine in the same reaction vessel. organic-chemistry.org
Synthesis from Sulfonic Acids and Their Derivatives
Sulfonamides can also be synthesized directly from sulfonic acids or their salts. This method bypasses the need for the often moisture-sensitive sulfonyl chlorides. A notable approach involves the use of microwave irradiation to facilitate the reaction between a sulfonic acid or its sodium salt and an amine, which has been shown to have good functional group tolerance and provide high yields.
Advanced and Green Synthetic Strategies
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These advanced strategies often employ catalytic systems and environmentally benign reagents and solvents to minimize waste and improve reaction efficiency.
The use of photoredox and copper catalysis has emerged as a powerful tool for the synthesis of sulfonamides. This synergetic approach allows for the use of a variety of aryl radical precursors, readily available amines, and a sulfur dioxide source to generate sulfonamides in a single step under mild conditions. acs.org This method is particularly advantageous as it can accommodate both electron-rich and electron-deficient amines. thieme-connect.com
Palladium-catalyzed methods have also been developed for the preparation of sulfonamides. These processes often exhibit significant functional group tolerance and allow for the synthesis of arylsulfonyl chlorides and sulfonamides under mild conditions, often from arylboronic acids. nih.gov
Furthermore, the principles of green chemistry have been applied to the classical thiol oxidation route. The use of sodium dichloroisocyanurate dihydrate as an oxidant allows the reaction to be performed in alternative, greener solvents such as water, ethanol, or glycerol, with a simple filtration-based workup. researchgate.net Another green approach involves the catalytic oxidative sulfonylation of thiols using hypervalent iodine compounds or copper salts as mild oxidants, which avoids the over-oxidation of the starting materials. thieme-connect.com
Table 3: Comparison of Classical and Advanced Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Classical (via Sulfonyl Chloride) | Well-established, reliable for a wide range of substrates. | Often requires harsh reagents, multi-step, potential for waste generation. |
| One-Pot Thiol Oxidation | Procedurally simpler, can improve overall yield. | Requires careful control of reaction conditions. |
| From Sulfonic Acids | Avoids sensitive sulfonyl chloride intermediates. | May require specific activating agents or reaction conditions (e.g., microwave). |
| Advanced Catalytic Methods | Mild reaction conditions, high functional group tolerance, potential for one-step synthesis. | Catalyst cost and removal can be a concern. |
| Green Synthetic Strategies | Use of environmentally benign reagents and solvents, reduced waste. | May require optimization for specific substrates. |
Metal-Catalyzed Coupling Reactions for C-N Bond Formation
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of sulfonamide synthesis, particularly for N-aryl derivatives. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, offering significant advantages over classical methods by providing milder conditions and broader substrate scope. thieme-connect.com
Palladium catalysis is a dominant strategy for constructing C-N bonds. The Buchwald-Hartwig amination, a key N-arylation reaction, facilitates the coupling of aryl halides or pseudohalides (like triflates) with amine nucleophiles, including sulfonamides. thieme-connect.comorganic-chemistry.org This reaction is known for its high efficiency and functional group tolerance, making it suitable for complex molecule synthesis. thieme-connect.comnih.gov The choice of ligand is crucial for the success of these couplings, with specialized phosphine-based ligands developed to enhance catalytic activity. organic-chemistry.org For instance, a rapid synthesis of 3-aminoisoquinoline-5-sulfonamides was achieved using the Buchwald-Hartwig reaction to introduce various amino groups onto the isoquinoline core. thieme-connect.com
While the Suzuki-Miyaura reaction is renowned for C-C bond formation, variations have been developed for C-N coupling. A notable palladium-catalyzed approach involves the chlorosulfonylation of arylboronic acids to generate arylsulfonyl chlorides in situ, which can then be reacted with amines to form sulfonamides under mild conditions. nih.gov This process is highly regioselective and allows access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. nih.gov
| Reaction Type | Key Reactants | Catalyst System (Example) | Key Features |
| Buchwald-Hartwig N-Arylation | Aryl Halide/Triflate + Sulfonamide | Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP) | Direct formation of N-aryl sulfonamides; broad substrate scope. organic-chemistry.orgnih.gov |
| Suzuki-Type Chlorosulfonylation | Arylboronic Acid + [SO₂Cl]⁺ Synthon | Pd Catalyst | Forms sulfonyl chloride intermediate for subsequent amination; high regioselectivity. nih.gov |
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation or Goldberg reaction, represents an important alternative to palladium-based systems. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts with ligands like diamines and acetylacetonates, which significantly improve reaction efficiency and mildness. wikipedia.orgacs.org
These methods are effective for the N-arylation of sulfonamides using aryl halides. nih.gov A notable development is the direct, one-step, three-component synthesis of sulfonamides using a copper(II) catalyst. This reaction couples (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate (DABSO), demonstrating broad tolerance for various coupling partners and allowing for the inclusion of drug fragments in the process. nih.gov The use of inexpensive copper catalysts makes these methods economically attractive. nih.gov
Ruthenium and indium catalysts offer unique reactivity pathways for sulfonamide synthesis. Ruthenium-catalyzed reactions have been employed for transformations such as the redox-neutral annulative coupling of N-sulfonyl imines with alkynes to produce complex nitrogen-containing heterocycles. acs.org Ruthenium catalysts, often in combination with other metals like copper and silver, have also been used for C-H activation protocols, enabling the synthesis of functionalized styrenyl sulfonamides. researchgate.net
Indium metal has gained attention as a mild and efficient catalyst for the sulfonylation of amines. researchgate.netthieme-connect.com It facilitates the reaction between amines (including less nucleophilic and sterically hindered anilines) and sulfonyl chlorides to produce a wide range of sulfonamides in excellent yields at room temperature. researchgate.net This method avoids the need for a base, which can sometimes cause side reactions. researchgate.net
Oxidative Sulfonylation Methods
Oxidative sulfonylation methods provide a direct route to the sulfonamide S-N bond, often starting from more readily available sulfur sources like thiols or their derivatives. thieme-connect.com These strategies bypass the need to pre-form and isolate reactive intermediates like sulfonyl chlorides. thieme-connect.com Catalytic oxidative sulfonylation of thiols is particularly attractive due to the low cost and high availability of the starting materials. thieme-connect.com
One approach involves the oxidative S-N coupling between aryl thiols and amines under metal-free conditions, using an oxidant such as I₂O₅. thieme-connect.com Electrochemical methods have also been developed for the oxidative coupling of amines and thiols, offering a green and mild synthetic protocol. acs.org In this process, the amine is oxidized to a radical cation which then reacts with a disulfide (formed from the thiol) to generate a sulfenamide intermediate that is further oxidized to the final sulfonamide. acs.org
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant improvements in efficiency, reduce waste, and simplify procedures. In sulfonamide chemistry, a direct, single-step copper-catalyzed synthesis combines (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate to deliver a broad range of sulfonamides. nih.gov This three-component reaction streamlines the assembly of the sulfonamide core from basic building blocks. nih.gov
Another efficient protocol involves the Sandmeyer-type synthesis of sulfonyl chlorides from anilines using a stable SO₂ surrogate like DABSO. The resulting sulfonyl chloride can be directly converted into the corresponding sulfonamide by adding an amine to the same reaction pot, avoiding a separate purification step. organic-chemistry.org Electrochemical methods can also be designed as one-pot procedures, for example, by generating both the electrophilic and nucleophilic species in situ from nitro compounds and sulfonyl hydrazides, respectively. researchgate.net
Microwave- and Ultrasound-Assisted Synthesis in Sulfonamide Chemistry
The application of non-conventional energy sources like microwaves and ultrasound has revolutionized synthetic chemistry by dramatically reducing reaction times and often improving yields.
Microwave-assisted synthesis provides rapid and efficient heating, leading to accelerated reaction rates. organic-chemistry.orgacs.org A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, avoiding the isolation of unstable sulfonyl chloride intermediates. organic-chemistry.orgscribd.com This high-yielding process is performed under mild conditions and shows good functional group tolerance. organic-chemistry.orgacs.org In another example, new pyrazoline-containing sulfonamides were successfully synthesized via microwave irradiation, starting from chalcone derivatives. researchgate.netnih.gov
Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance chemical reactivity. This green chemistry approach has been applied to the synthesis of sulfamides and aryl sulfonamides, often under solvent-free and catalyst-free conditions. tandfonline.com The reaction of amines with sulfonyl chlorides or sulfuryl chloride under ultrasonic irradiation leads to excellent yields in very short reaction times, providing an environmentally benign alternative to conventional methods. tandfonline.comresearchgate.net
| Energy Source | Method | Reactants (Example) | Key Advantages |
| Microwave | Direct Sulfonylation | Sulfonic Acid + Amine | Rapid (minutes), high yields, avoids isolating sulfonyl chlorides. organic-chemistry.orgscribd.com |
| Ultrasound | Sulfonylation | Amine + Sulfuryl Chloride | Environmentally friendly, short reaction times, often solvent/catalyst-free. tandfonline.com |
Mechanistic Investigations of Synthetic Transformations
Elucidation of Reaction Pathways for 2-(2-Chlorophenyl)ethane-1-sulfonamide Formation
The formation of aryl sulfonamides, such as this compound, is conventionally achieved through the reaction of a sulfonyl chloride with an amine. nih.gov The primary challenge often lies not in the amination step itself, but in the synthesis of the sulfonyl chloride precursor. nih.gov
One common pathway involves the electrophilic aromatic substitution with chlorosulfonic acid. nih.gov However, this method is often limited by the harsh acidic conditions, which can be incompatible with sensitive functional groups. nih.gov Another established route is the oxidative chlorination of organosulfur compounds, though this can require hazardous reagents like aqueous chlorine. nih.gov
More contemporary methods aim to circumvent these limitations. For instance, palladium-catalyzed methodologies have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids under milder conditions, showcasing significant functional group tolerance. nih.gov In such processes, the sulfonyl chloride intermediates can be generated and subsequently reacted in situ with an amine to directly yield the desired sulfonamide. nih.gov
Mechanistic studies have also explored multicomponent reductive cross-coupling reactions. These pathways can involve the insertion of a sulfur dioxide surrogate, with evidence suggesting the involvement of alkyl and sulfonyl radicals as key intermediates in the transformation. researchgate.net
Stereochemical Considerations in Sulfonamide Synthesis
When the synthesis involves chiral centers, controlling the stereochemistry becomes a critical aspect. For sulfonamides where a stereocenter is adjacent to the sulfur atom, stereoretentive approaches have been developed. One such method involves the electrophilic amination of stereochemically pure sulfinates. nih.gov This technique has been shown to be influenced by steric factors and is tolerant of various functional groups. nih.gov
In the context of asymmetric synthesis, chiral auxiliaries are often employed to induce stereoselectivity. While not specific to this compound, the principles are broadly applicable. For example, the use of optically active sulfonamides derived from materials like (1S)-(+)-10-camphorsulfonamide has been explored in various asymmetric transformations. drexel.edu However, achieving high levels of asymmetric induction can be challenging, and the diastereomeric products may be difficult to separate. drexel.edu The development of novel chiral auxiliaries and catalytic systems remains an active area of research to address these challenges. drexel.edu
Role of Catalysts and Reagents in Reaction Selectivity and Yield
The choice of catalysts and reagents plays a pivotal role in dictating the selectivity and yield of sulfonamide synthesis. Palladium catalysts, for example, have proven effective in the coupling of arylboronic acids with sulfur dioxide surrogates to form sulfonyl chlorides, which can then be converted to sulfonamides. nih.gov The catalytic cycle of such reactions is a subject of ongoing investigation to better understand the mechanism of sulfur-oxygen bond scission. nih.gov
In some synthetic strategies, the selectivity between different products, such as cyclic sulfonamides and sulfinamides, can be controlled by the amount of base used in the reaction. nih.gov Mechanistic studies in these cases have revealed that sulfinamides can be formed initially and are subsequently oxidized to sulfonamides. nih.gov
The use of specific reagents can also facilitate the reaction under milder conditions. For instance, peptide-based catalysts have been developed for enantioselective sulfonylation reactions. nih.govnih.gov These catalysts can achieve high levels of enantioselectivity in the desymmetrization of meso-diols. nih.gov The table below summarizes the effect of different catalysts on a model enantioselective sulfonylation reaction.
| Catalyst | Enantiomeric Ratio (er) |
| L-Phe based peptide | 89.0:11.0 |
| Analogous peptide 9 | 91.5:8.5 |
| Tetrapeptide 10 | 97.0:3.0 |
This interactive table showcases the improvement in enantioselectivity with different peptide catalysts in a model reaction. nih.gov
Furthermore, copper-catalyzed reactions of organozinc reagents with sulfonyl halides have been shown to proceed efficiently at room temperature, offering a promising strategy for the synthesis of functionalized sulfones, which are structurally related to sulfonamides. rsc.org
Scalable Synthesis and Process Intensification Studies for this compound
The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and intensified processes. Process intensification aims to create safer, more sustainable, and cost-effective manufacturing methods by, for example, reducing reactor volumes, minimizing waste, and improving energy efficiency. cetjournal.it
For syntheses involving highly exothermic reactions, such as nitration steps that might be used in the synthesis of analogues, shifting from traditional batch reactors to continuous flow systems can significantly enhance safety and control. cetjournal.it Continuous flow reactors, such as tubular reactors or a series of continuous stirred-tank reactors (CSTRs), allow for better heat management and can lead to a reduction in the amount of solvent required. cetjournal.it
Recent advancements in process intensification include the use of microreactors, which offer a high surface-to-volume ratio, leading to enhanced mass and heat transfer. mdpi.com This technology, often referred to as microfluidics, operates in continuous mode and can significantly improve reaction control, yield, and product quality. mdpi.com The table below outlines some enabling technologies used in process intensification.
| Technology | Principle | Advantages |
| Microwave (MW) Heating | Efficient volumetric heating through dielectric polarization. unito.it | Shorter reaction times, uniform heating. unito.it |
| Ultrasound (US) | Acoustic cavitation creates high-energy microenvironments. unito.it | Enhanced mixing and reaction rates. unito.it |
| Hydrodynamic Cavitation (HC) | Cavitation induced by fluid dynamics through constrictions. unito.it | Intensified mixing and mass transfer. unito.it |
| Reactive Extrusion | Mechanical forces in a continuous flow system activate reactions. unito.it | Overcomes batch limitations of mechanochemistry, suitable for industrial scale-up. unito.it |
This interactive table summarizes key enabling technologies for process intensification in chemical synthesis.
While specific studies on the scalable synthesis of this compound are not extensively detailed in the public domain, the principles of process intensification are directly applicable. Future work in this area will likely focus on adapting continuous flow and other enabling technologies to optimize the production of this and related sulfonamide compounds.
Computational and Theoretical Investigations of 2 2 Chlorophenyl Ethane 1 Sulfonamide
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular properties such as structure, energy, and electronic distribution. Such calculations are crucial for understanding the stability, reactivity, and potential intermolecular interactions of 2-(2-chlorophenyl)ethane-1-sulfonamide.
Density Functional Theory (DFT) Studies on Geometric and Electronic Structure
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for studying the geometric and electronic properties of compounds like this compound. researchgate.netnih.gov These studies typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then analyzing the electronic properties of this optimized structure.
The flexibility of the ethane-1-sulfonamide side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, known as energetic minima, by calculating the potential energy associated with rotations around single bonds. Identifying these low-energy conformers is essential as they represent the most likely shapes the molecule will adopt, which in turn dictates its interaction with other molecules.
While specific studies on the conformational analysis of this compound are not prevalent in the provided search results, the general methodology involves systematically rotating dihedral angles and calculating the energy at each step to map the potential energy surface. The points on this surface with the lowest energy correspond to the stable conformers.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. acadpubl.eumalayajournal.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. acadpubl.eumalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap implies that the molecule is more reactive. acadpubl.eu Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. acadpubl.eu
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Energy Gap | - |
Understanding the distribution of electron density within a molecule is crucial for predicting its behavior. Mulliken and Natural Population Analysis (NPA) are two common methods used to calculate the partial atomic charges on each atom in a molecule. researchgate.netresearchgate.net These charges provide insight into the molecule's polarity and electrostatic interactions.
Mulliken population analysis partitions the total electron density among the atoms based on the basis functions used in the quantum chemical calculation. uni-muenchen.de While computationally simple, its results can be sensitive to the choice of basis set. researchgate.netuni-muenchen.de Natural Population Analysis, on the other hand, is based on a more robust method of assigning electrons to atomic orbitals and tends to provide more stable and chemically intuitive results. researchgate.net Both methods help in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. researchgate.netresearchgate.net
| Atom | Mulliken Charge (e) | Natural Charge (e) |
|---|---|---|
| Cl | - | - |
| S | - | - |
| O1 (Sulfonyl) | - | - |
| O2 (Sulfonyl) | - | - |
| N | - | - |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. mdpi.comresearchgate.net It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. mdpi.comresearchgate.net MEP maps are invaluable for predicting how a molecule will interact with other chemical species. mdpi.com
Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. mdpi.com For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the sulfonamide group and the chlorine atom, with positive potential around the amine hydrogens.
Intermolecular Interaction Energy Calculations
Beyond the properties of a single molecule, computational methods can also be used to calculate the energy of interactions between two or more molecules. These calculations are vital for understanding phenomena such as crystal packing, ligand-receptor binding, and solvation. For this compound, these calculations could predict how molecules arrange themselves in a solid state or how they interact with biological targets. Methods for calculating intermolecular interaction energies often involve DFT or more advanced ab initio calculations, taking into account various types of non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces.
Analysis of Hydrogen Bonding Networks
Hydrogen bonds play a pivotal role in determining the supramolecular architecture of sulfonamides in the solid state and their interactions in biological systems. For this compound, the sulfonamide group (-SO₂NH₂) is the primary site for hydrogen bonding. The nitrogen atom acts as a proton donor through its N-H bonds, while the two oxygen atoms of the sulfonyl group are potent proton acceptors.
Theoretical studies on related sulfonamide crystal structures reveal common hydrogen bonding motifs. nih.govnih.gov These often involve the formation of dimers or chains through N-H···O=S interactions. In a crystalline lattice of this compound, it is anticipated that the sulfonamide moieties of adjacent molecules would engage in such networks. The presence of the chlorine atom on the phenyl ring could also lead to weaker C-H···Cl interactions, further stabilizing the crystal packing.
Computational methods like Density Functional Theory (DFT) can be employed to calculate the geometries and energies of these hydrogen bonds. Hirshfeld surface analysis is another powerful tool that allows for the visualization and quantification of intermolecular contacts, including hydrogen bonds. The bright red spots on a Hirshfeld surface mapped over dnorm would indicate the locations of strong hydrogen bond donors and acceptors.
Illustrative Data Table: Predicted Hydrogen Bond Parameters for a this compound Dimer
| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | Interaction Energy (kcal/mol) |
| N-H | O=S | 175.2 | 1.85 | -5.8 |
| C-H (phenyl) | Cl | 160.5 | 2.78 | -1.2 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that could be obtained from DFT calculations on a dimer of this compound.
Quantification of Van der Waals and Electrostatic Interactions
Computational techniques such as PIXEL energy analysis can be used to partition the total interaction energy between molecules into its coulombic, polarization, dispersion, and repulsion components. This allows for a detailed understanding of the nature of the forces holding the molecules together. The non-covalent interaction (NCI) index, based on the reduced density gradient, is another method to visualize and characterize weak interactions. Green isosurfaces in an NCI plot would indicate the presence of van der Waals interactions, while blue and red would signify strong attractive and repulsive interactions, respectively. mdpi.com
Illustrative Data Table: PIXEL Energy Analysis for a Hypothetical Dimer of this compound
| Interaction Type | Energy (kcal/mol) |
| Coulombic | -4.5 |
| Polarization | -1.8 |
| Dispersion | -8.2 |
| Repulsion | 6.3 |
| Total Interaction Energy | -8.2 |
Note: This data is illustrative and represents a plausible outcome of a PIXEL energy analysis for a dimer of the title compound.
Molecular Modeling and Simulation Approaches
Molecular Dynamics Simulations for Conformational Sampling (e.g., in various environments)
This compound possesses several rotatable bonds, leading to a range of possible conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule in different environments, such as in a vacuum, in aqueous solution, or within a lipid bilayer. By simulating the atomic motions over time, MD can reveal the preferred conformations and the energy barriers between them.
The flexibility of the ethane (B1197151) linker and the orientation of the sulfonamide group relative to the phenyl ring are key conformational variables. In an aqueous environment, the molecule is likely to adopt conformations that maximize the exposure of the polar sulfonamide group to water molecules, while the nonpolar chlorophenyl group may be more shielded. Enhanced sampling techniques, such as metadynamics or replica-exchange MD, can be employed to overcome energy barriers and ensure a thorough exploration of the conformational space.
Host-Guest and Guest-Guest Interaction Modeling (e.g., within Zeolitic Frameworks or Polymeric Matrices)
The encapsulation of small molecules within host structures like zeolites or polymeric matrices can significantly alter their properties. Modeling the interactions of this compound within such confined environments can provide insights into its potential applications in areas like controlled release or catalysis.
Computational studies on other sulfonamides have shown that they can be adsorbed into the pores of zeolites, with the interactions being a combination of hydrogen bonding with the zeolite framework and van der Waals forces. Similar interactions would be expected for this compound. Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the loading capacity and preferred binding sites of the molecule within a given framework. MD simulations can then be used to study the dynamics of the encapsulated molecule and its interactions with the host.
Ligand-Target Complementarity Modeling (focusing on theoretical binding modes and interaction scores with conceptual macromolecular targets)
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target, such as a protein or a nucleic acid. For this compound, docking studies can be performed with various conceptual targets to explore its potential biological activities. For instance, many sulfonamides are known to inhibit enzymes like carbonic anhydrase or dihydropteroate (B1496061) synthase. nih.gov
A docking simulation would place the molecule in the active site of a target protein and calculate a scoring function to estimate the binding affinity. The results would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the sulfonamide group could form hydrogen bonds with polar residues in the active site, while the chlorophenyl ring could fit into a hydrophobic pocket.
Illustrative Data Table: Theoretical Docking Scores and Key Interactions of this compound with a Conceptual Enzyme Active Site
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.8 |
| Hydrogen Bonds | N-H···Asp102, O=S···Ser56 |
| Hydrophobic Interactions | 2-chlorophenyl with Leu89, Val121 |
| Electrostatic Interactions | Sulfonyl group with Arg45 |
Note: This data is hypothetical and for illustrative purposes, representing a potential outcome from a molecular docking study.
Theoretical Structure-Activity Relationships for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models.
These models are based on aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps can highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might indicate that a bulky substituent at a particular position on the phenyl ring is favorable for activity, while a CoMSIA map could show that a hydrogen bond donor in another region is beneficial.
Pharmacophore modeling is another approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For a series of active analogues of this compound, a pharmacophore model might consist of a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, all in a specific spatial arrangement. Such models are valuable for virtual screening of compound libraries to identify new potential lead compounds.
Computational Assessment of Substituent Effects on Interaction Propensities
The presence and position of substituents on the phenyl ring of a sulfonamide derivative can dramatically alter its electronic distribution and, consequently, its interaction propensities. In this compound, the chlorine atom at the ortho position plays a pivotal role in modulating the molecule's electrostatic potential and its ability to engage in various non-covalent interactions.
Computational analyses, such as those employing Density Functional Theory (DFT), allow for a detailed examination of these effects. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group. This inductive effect reduces the electron density of the aromatic ring, particularly at the ortho and para positions. Molecular electrostatic potential (MEP) maps, generated through these calculations, visually represent the charge distribution across the molecule. biointerfaceresearch.com For this compound, the MEP map would be expected to show a region of negative electrostatic potential (typically colored red or orange) around the oxygen and nitrogen atoms of the sulfonamide group, indicating their role as hydrogen bond acceptors. biointerfaceresearch.comnih.gov Conversely, the hydrogen atoms of the sulfonamide's NH2 group would exhibit a positive electrostatic potential (colored blue), highlighting their capacity as hydrogen bond donors. nih.gov
To illustrate the impact of substituents on the electronic properties of a benzenesulfonamide (B165840) core, the following table presents hypothetical calculated values for key quantum chemical descriptors. These values are representative and intended to demonstrate the expected trends.
| Descriptor | Unsubstituted Benzenesulfonamide | 4-Chlorobenzenesulfonamide | 2-Chlorobenzenesulfonamide |
| Dipole Moment (Debye) | 3.5 | 2.1 | 4.2 |
| HOMO Energy (eV) | -7.2 | -7.4 | -7.5 |
| LUMO Energy (eV) | -1.1 | -1.3 | -1.4 |
| HOMO-LUMO Gap (eV) | 6.1 | 6.1 | 6.1 |
Note: The data in this table is illustrative and based on general principles of substituent effects on electronic structure.
Insights into Structural Determinants of Molecular Recognition from Theoretical Models
Molecular mechanics and quantum chemical calculations can be used to explore the conformational landscape of the molecule and identify low-energy, stable conformations. These models reveal that the sulfonamide group is a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. biointerfaceresearch.com The two oxygen atoms are strong hydrogen bond acceptors, while the NH2 group provides two hydrogen bond donors.
The 2-chlorophenyl group also contributes significantly to molecular recognition. The aromatic ring can participate in π-π stacking and hydrophobic interactions with complementary residues in a binding pocket. The position of the chlorine atom influences the preferred orientation of the phenyl ring within a binding site. Steric hindrance from the ortho-substituent can restrict the rotation around the C-C bond connecting the phenyl ring to the ethyl group, leading to a more defined set of accessible conformations. This conformational preference can be crucial for achieving a high-affinity interaction with a specific target.
Molecular docking simulations, a common theoretical modeling technique, can be employed to predict the binding mode of this compound within the active site of a protein. These simulations would likely show the sulfonamide group forming key hydrogen bonds with polar amino acid residues, while the 2-chlorophenyl moiety would be situated in a hydrophobic pocket, potentially forming van der Waals contacts and halogen bonds.
Correlation of Quantum Chemical Descriptors with Predicted Molecular Interactions
Quantum chemical descriptors are numerical values derived from calculations that quantify various aspects of a molecule's electronic structure. These descriptors can be correlated with the molecule's predicted ability to participate in different types of interactions, providing a quantitative basis for understanding its behavior.
Key descriptors for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com For sulfonamides, the distribution of these frontier orbitals is often localized on specific parts of the molecule. The HOMO may be concentrated on the phenyl ring, while the LUMO might be located around the sulfonamide group, influencing how the molecule interacts with electron-rich or electron-poor partners.
The molecular electrostatic potential (MEP), as mentioned earlier, is another critical descriptor. The values of the MEP on the molecular surface can be used to predict the sites for electrophilic and nucleophilic attack, as well as the strength of hydrogen bonding interactions. biointerfaceresearch.com For instance, a more negative MEP value on the sulfonamide oxygen atoms would suggest a stronger propensity to accept a hydrogen bond.
Quantitative Structure-Activity Relationship (QSAR) studies often utilize these quantum chemical descriptors to build mathematical models that predict the biological activity of a series of compounds. nih.govresearchgate.net By correlating descriptors with observed activities, it is possible to identify the key molecular properties that drive a particular biological effect. For this compound, descriptors related to its size, shape, hydrophobicity, and electronic properties would all be expected to contribute to its interaction profile.
The following table provides a summary of key quantum chemical descriptors and their implications for molecular interactions, with hypothetical values for this compound.
| Quantum Chemical Descriptor | Hypothetical Value | Implication for Molecular Interaction |
| HOMO Energy | -7.5 eV | Moderate electron-donating capability, likely from the phenyl ring. |
| LUMO Energy | -1.4 eV | Moderate electron-accepting capability, potentially at the sulfonamide group. |
| HOMO-LUMO Gap | 6.1 eV | High chemical stability. |
| Molecular Electrostatic Potential (Min) | -0.05 a.u. | Negative potential around sulfonamide oxygens, indicating hydrogen bond acceptor sites. |
| Molecular Electrostatic Potential (Max) | +0.04 a.u. | Positive potential around sulfonamide hydrogens, indicating hydrogen bond donor sites. |
Note: The data in this table is illustrative and intended to exemplify the correlation between quantum chemical descriptors and molecular interactions.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 2 Chlorophenyl Ethane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential analytical tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(2-chlorophenyl)ethane-1-sulfonamide, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene (B1212753) groups of the ethane (B1197151) bridge, and the amine protons of the sulfonamide group.
The protons on the 2-chlorophenyl ring are anticipated to appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the electron-withdrawing nature of the chlorine atom and the ethane-1-sulfonamide substituent, these protons will experience deshielding. Their specific chemical shifts and coupling patterns (multiplicities) will depend on their position relative to the substituents.
The two methylene groups (-CH₂-CH₂-) form an ethyl bridge. The protons of the methylene group adjacent to the aromatic ring (benzylic protons) are expected to resonate at a different chemical shift than those adjacent to the sulfonamide group. Typically, benzylic protons appear in the range of 2.5-3.5 ppm. The protons of the methylene group attached to the sulfonyl group will also be in this region but shifted due to the influence of the strongly electron-withdrawing SO₂ group. The coupling between these two non-equivalent methylene groups would likely result in complex multiplets, such as triplets or more complex patterns depending on the magnetic environment.
The protons of the sulfonamide group (-SO₂NH₂) are expected to produce a signal that can be broad and variable in its chemical shift, generally appearing between 4.0 and 8.0 ppm, depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, this peak may be a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| Ar-CH₂- | 2.5 - 3.5 | Multiplet (e.g., Triplet) |
| -CH₂-SO₂- | 2.5 - 3.5 | Multiplet (e.g., Triplet) |
| -SO₂NH₂ | 4.0 - 8.0 | Singlet (broad) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to give a distinct signal.
The aromatic carbons of the 2-chlorophenyl ring are expected to resonate in the typical downfield region for aromatic compounds, approximately between 120 and 140 ppm. The carbon atom directly bonded to the chlorine atom (ipso-carbon) will have a distinct chemical shift, as will the carbon atom attached to the ethane group.
The two aliphatic carbons of the ethane bridge will appear in the upfield region of the spectrum. The benzylic carbon (Ar-CH₂) is expected around 25-50 ppm, while the carbon adjacent to the sulfonamide group (-CH₂-SO₂) will be shifted further downfield, typically in the range of 40-60 ppm, due to the strong deshielding effect of the sulfonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-C | 125 - 135 |
| Aromatic CH | 120 - 130 |
| Ar-CH₂- | 25 - 50 |
| -CH₂-SO₂- | 40 - 60 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Solid-State NMR (SS-NMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form, including both crystalline and amorphous states. researchgate.net For pharmaceutical compounds like sulfonamides, SS-NMR is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can exhibit distinct physical properties, and SS-NMR can detect these differences at a molecular level.
While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, SS-NMR spectra are influenced by these interactions, which provides rich structural information. preprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance signal and resolution. researchgate.net
For this compound, ¹³C and ¹⁵N SS-NMR could be employed to:
Identify and differentiate polymorphs: Each crystalline form would likely produce a unique SS-NMR spectrum due to differences in molecular packing and conformation. researchgate.net
Characterize amorphous content: SS-NMR can distinguish between crystalline and amorphous domains within a sample. researchgate.net
Probe intermolecular interactions: SS-NMR can provide insights into hydrogen bonding networks involving the sulfonamide group, which are crucial for crystal packing.
Studies on other sulfonamides have demonstrated that SS-NMR can reveal differences in the torsional flexibility of the sulfonamide group and the dynamics of phenyl ring flips in different polymorphic forms. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the molecule's functional groups.
For this compound, the key expected vibrational bands are:
N-H stretching: The sulfonamide -NH₂ group is expected to show two distinct stretching vibrations, typically in the range of 3200-3400 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethane bridge will be observed just below 3000 cm⁻¹.
S=O stretching: The sulfonyl group (-SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch typically appears in the 1370-1330 cm⁻¹ region, and the symmetric stretch is found in the 1180-1160 cm⁻¹ range. rsc.org
S-N stretching: The stretching vibration of the sulfur-nitrogen bond is expected in the region of 940-900 cm⁻¹. nih.gov
C-Cl stretching: The carbon-chlorine bond in the aromatic ring will show a stretching vibration, typically in the 800-600 cm⁻¹ region.
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Sulfonamide (-NH₂) | N-H Stretch | 3200 - 3400 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1370 - 1330 |
| Sulfonyl (-SO₂) | Symmetric S=O Stretch | 1180 - 1160 |
| Sulfonamide (S-N) | S-N Stretch | 940 - 900 |
| Chloro-aromatic (C-Cl) | C-Cl Stretch | 800 - 600 |
Note: These are typical frequency ranges and can be influenced by the molecular environment and physical state.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for:
Confirming functional groups: The symmetric S=O stretching vibration of the sulfonamide group, which is strong in the Raman spectrum, can be clearly identified. Aromatic ring vibrations also typically show strong Raman signals. nih.gov
Studying polymorphism: Like SS-NMR and FTIR, Raman spectroscopy can differentiate between different crystalline forms of a compound, as the lattice vibrations and molecular conformations can vary, leading to distinct Raman spectra for each polymorph. researchgate.net
Analysis in aqueous environments: Raman spectroscopy is advantageous for samples in aqueous media, as water is a weak Raman scatterer, unlike its strong absorption in FTIR.
Resonance Raman spectroscopy has been used to study aromatic sulfonamides bound to proteins, providing detailed vibrational spectra of the ligand within the active site. nih.govacs.org This highlights the potential of advanced Raman techniques in understanding the interactions of such compounds in biological systems.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For this compound, the theoretical monoisotopic mass is 219.0120774 Da. An HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, thereby confirming the elemental composition of C₈H₁₀ClNO₂S.
Interactive Table 1: Theoretical HRMS Data for this compound Adducts
| Ion Adduct | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | [C₈H₁₁ClNO₂S]⁺ | 220.01936 |
| [M+Na]⁺ | [C₈H₁₀ClNO₂SNa]⁺ | 242.00130 |
| [M+K]⁺ | [C₈H₁₀ClNO₂SK]⁺ | 257.97524 |
| [M+NH₄]⁺ | [C₈H₁₄ClN₂O₂S]⁺ | 237.04590 |
| [M-H]⁻ | [C₈H₉ClNO₂S]⁻ | 218.00480 |
| Data is based on theoretical calculations for the related isomer 2-(4-chlorophenyl)ethane-1-sulfonamide (B2741536) and serves as a predictive model. |
The choice of ionization technique is critical for generating ions from the analyte.
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it highly suitable for accurate mass determination via HRMS.
Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation of the molecule. While it provides the molecular ion peak (M⁺), its primary value lies in the resulting fragmentation pattern, which serves as a molecular "fingerprint." For this compound, characteristic fragments would likely arise from the cleavage of the C-S bond, the C-C bond of the ethyl linker, and the loss of the sulfonamide group (-SO₂NH₂). Analysis of these fragments helps to piece together the compound's structure.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state.
This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom. A successful analysis of this compound would provide definitive data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the 2-chlorophenyl ring relative to the ethanesulfonamide (B75362) side chain. While specific crystallographic data for this compound is not publicly available, analysis of related sulfonamide structures shows that the geometry around the sulfur atom is typically a distorted tetrahedron.
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves within the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. For this compound, the sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). It is expected that N-H···O=S hydrogen bonds would be a dominant interaction, forming predictable patterns or "supramolecular synthons" that guide the crystal packing. The chlorine atom on the phenyl ring could also participate in weaker C-H···Cl or Cl···Cl interactions, further stabilizing the crystal structure. Analysis of these contacts is crucial for understanding the supramolecular chemistry of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The absorption of photons promotes electrons from a ground state to a higher energy excited state.
For this compound, the primary chromophore is the 2-chlorophenyl ring. This aromatic system is expected to exhibit characteristic π → π* transitions. The presence of the chlorine substituent and the ethanesulfonamide group may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. Studies on similar aromatic compounds suggest that these transitions typically occur in the range of 200-280 nm. The sulfonamide group itself has n → σ* transitions, but these are generally observed at shorter wavelengths in the far-UV region. The UV-Vis spectrum serves as a valuable tool for confirming the presence of the aromatic ring and for quantitative analysis.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for the analysis of this compound, providing critical data on its purity and facilitating the monitoring of its synthesis. These methods are adept at separating the target compound from starting materials, byproducts, and other impurities, thereby enabling a comprehensive evaluation of the reaction's progress and the final product's quality.
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. Its primary applications include monitoring the progression of the synthesis reaction, identifying the presence of the product, and assessing the purity of isolated fractions.
In a typical TLC analysis, a silica (B1680970) gel plate is employed as the stationary phase due to its polarity, which allows for effective separation of compounds with varying polarities. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation between the starting materials, the product, and any potential impurities. A common mobile phase system for compounds of similar polarity to this compound is a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane (B109758), and a more polar solvent, like ethyl acetate (B1210297) or methanol. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is ideally between 0.3 and 0.7, ensuring a clear and reliable separation.
Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light at a wavelength of 254 nm, as the aromatic ring in the compound allows for UV absorbance. Further visualization can be accomplished using chemical staining reagents, such as potassium permanganate (B83412) or iodine vapor, which react with the compound to produce a colored spot. By comparing the Rf value of the synthesized product with that of a known standard, a preliminary identification can be made. Furthermore, the absence of significant spots other than that of the product indicates a high degree of purity.
Table 1: Illustrative TLC Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) | Visualization Method |
|---|---|---|---|
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | 0.45 | UV Light (254 nm) |
| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | 0.60 | Potassium Permanganate Stain |
For a more rigorous and quantitative assessment of purity and to precisely monitor reaction kinetics, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers superior resolution, sensitivity, and reproducibility compared to TLC.
A reversed-phase HPLC method is commonly developed for the analysis of this compound. In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The progress of the synthesis of this compound can be effectively monitored by taking aliquots from the reaction mixture at various time intervals and analyzing them by HPLC. This allows for the determination of the consumption of starting materials and the formation of the product over time. For purity analysis of the final product, a high-resolution chromatogram is obtained. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity level of over 99% is often required for pharmaceutical intermediates. The use of a photodiode array (PDA) detector allows for the acquisition of UV spectra across a range of wavelengths, which can aid in peak identification and the assessment of peak purity.
Table 2: Representative HPLC Method Parameters and Results for this compound
| Parameter | Condition/Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time | 4.8 min |
| Purity (Area %) | >99.5% |
Molecular Design and Derivatization Strategies for 2 2 Chlorophenyl Ethane 1 Sulfonamide Scaffolds
Principles of Rational Molecular Design for Ethanesulfonamide (B75362) Derivatives
Rational drug design for ethanesulfonamide derivatives, as with other sulfonamides, is a cornerstone of modern medicinal chemistry. nih.gov The process aims to systematically modify the lead compound, 2-(2-chlorophenyl)ethane-1-sulfonamide, to enhance desired properties. This involves a deep understanding of its structure-activity relationships (SAR), where specific structural features are correlated with biological outcomes. The primary goals are to improve potency, selectivity, and pharmacokinetic profiles by strategically altering the molecule's interaction with its target protein.
Key aspects of the rational design process include:
Target-Based Design: Utilizing the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to design molecules that fit precisely into the binding site.
Pharmacophore Modeling: Identifying the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve activity or reduce toxicity. For the this compound scaffold, this could involve replacing the chloro-substituent with other halogens or small alkyl groups.
Computational chemistry provides powerful tools for designing novel sulfonamide derivatives, saving time and resources compared to traditional synthesis and screening. nih.gov Molecular docking simulations, for instance, can predict how different analogues of this compound might bind to a specific target protein, estimating the binding affinity and identifying key interactions. nih.gov
Computer simulations can highlight the importance of specific functional groups for target interaction. For example, modeling studies on sulfonamides have shown that the sulfonamide moiety often engages in crucial hydrogen bonding interactions with the target. nih.gov By simulating the binding of various derivatives, researchers can prioritize the synthesis of compounds predicted to have the highest affinity.
Table 1: Computational Approaches in Sulfonamide Design
| Computational Technique | Application in Designing Derivatives | Potential Insights for the Scaffold |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of analogues within a target's active site. nih.gov | Prioritize substituents on the phenyl ring or sulfonamide nitrogen that enhance binding. |
| Pharmacophore Modeling | Defines the 3D arrangement of features necessary for activity. nih.gov | Guide the design of novel scaffolds that retain key interactive elements. |
| Quantum Chemical Techniques | Calculates interaction energies between the molecule and functional monomers or target residues. nih.gov | Understand the strength of hydrogen bonds formed by the sulfonamide NH2 group. |
| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time. nih.gov | Assess the stability of the predicted binding pose and the influence of solvent. |
The systematic variation of substituents on both the 2-chlorophenyl ring and the sulfonamide nitrogen is a classical medicinal chemistry strategy to build a comprehensive structure-activity relationship (SAR) profile. nih.gov
Sulfonamide Moiety Modifications: The sulfonamide group (-SO2NH2) is a key functional group, often acting as a hydrogen bond donor and acceptor. N-substitution (creating -SO2NHR or -SO2NRR') provides a straightforward way to introduce a wide variety of functional groups. This can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, adding a bulky substituent to the nitrogen could probe for steric tolerance in a binding pocket, while adding a basic amine could introduce a positive charge and improve solubility.
Table 2: Illustrative Substituent Effects on Aryl Sulfonamides
| Moiety | Substituent Type | Potential Effect on Properties | Rationale |
|---|---|---|---|
| Aryl Ring | Electron-Withdrawing (e.g., -NO2, -CF3) | May increase acidity of sulfonamide N-H protons. nih.gov | Enhances hydrogen bonding potential as a donor. |
| Aryl Ring | Electron-Donating (e.g., -OCH3, -CH3) | May increase electron density in the ring. nih.gov | Modifies pi-stacking or cation-pi interactions. |
| Aryl Ring | Bulky/Lipophilic (e.g., -t-Bu, -Ph) | Increases hydrophobicity and steric bulk. nih.gov | Probes hydrophobic pockets and steric limits in the binding site. |
| Sulfonamide-N | Small Alkyl (e.g., -CH3) | Increases lipophilicity, removes one H-bond donor. | Fine-tunes solubility and interaction profile. |
| Sulfonamide-N | Aromatic (e.g., -Phenyl) | Introduces potential for new pi-stacking interactions. | Explores additional binding regions. |
| Sulfonamide-N | Functionalized (e.g., -CH2CH2OH) | Increases polarity and H-bonding potential. | Improves aqueous solubility and adds interaction points. |
Synthesis of N-Substituted and Ring-Modified Analogues of this compound
The synthesis of analogues of this compound leverages established and versatile chemical reactions to achieve structural diversity. nih.gov The primary routes involve reactions at the sulfonamide nitrogen and modifications to the aromatic ring or the linker.
The nitrogen atom of the primary sulfonamide is nucleophilic and can be readily functionalized. The most common method for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov For derivatizing the parent compound, this compound, direct alkylation or arylation is employed.
Alkylation: This is typically achieved by treating the sulfonamide with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the sulfonamide nitrogen, generating a more reactive nucleophile that attacks the alkyl halide.
Arylation: Introducing an aryl group onto the sulfonamide nitrogen is often accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the sulfonamide with an aryl halide.
These methods allow for the creation of a diverse library of N-substituted analogues for biological screening. farmaciajournal.com
Table 3: General Synthetic Routes for N-Substitution
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMF, Acetonitrile) | N-Alkyl Sulfonamide |
| N-Arylation | Aryl Halide (Ar-X), Palladium Catalyst, Ligand, Base | Anhydrous solvent (e.g., Toluene, Dioxane) | N-Aryl Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Methanol, Acetic Acid | N-Alkyl Sulfonamide |
| Reaction with Isocyanate | Isocyanate (R-N=C=O) | Reflux in a suitable solvent like ethanol. mdpi.com | N-Sulfonylurea derivative |
Modifying the chlorophenyl ring or the ethane (B1197151) linker requires more complex synthetic strategies, often starting from different precursors.
Chlorophenyl Ring Modifications: To introduce different substituents on the aromatic ring, one would typically start with a differently substituted phenylacetaldehyde or a related starting material before constructing the ethanesulfonamide portion. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be used on a precursor containing an additional reactive handle (like a bromo or iodo group) on the phenyl ring. Ring-fusion approaches, where an additional ring is built onto the existing phenyl ring, can also be employed to create more complex, rigid analogues. nih.gov
Ethane Linker Modifications: Altering the two-carbon linker is challenging on the final molecule. Such modifications are usually incorporated by selecting different starting materials. For example, to create a one-carbon linker (methanesulfonamide), one would start with (2-chlorophenyl)methanesulfonyl chloride. To introduce rigidity or unsaturation, such as in an ethenesulfonamide, an elimination reaction on a suitable precursor could be performed. nih.gov
Applications as Chemical Probes or Advanced Synthetic Intermediates
Beyond their potential as therapeutic agents, sulfonamide derivatives serve as valuable tools in chemical biology and as versatile building blocks in organic synthesis.
Chemical Probes: A chemical probe is a small molecule used to study biological systems. Sulfonamide-based fluorescent probes have been developed to visually locate and study specific proteins, such as G-protein coupled receptors. nih.gov An analogue of this compound could potentially be functionalized with a fluorescent tag (e.g., a dansyl group) or a reactive group for covalent labeling, allowing it to be used as a probe to investigate the function and localization of its biological target. nih.govnih.gov
Advanced Synthetic Intermediates: The structural motifs present in this compound make it, or its precursors, useful intermediates in the synthesis of more complex molecules. Sulfonamides are stable functional groups that can be carried through multiple synthetic steps. For example, chiral sulfonamide intermediates are crucial in the synthesis of complex therapeutic agents, where the sulfonamide group may be part of the final structure or used as a directing group in stereoselective reactions. google.com The synthesis of functionalized sulfonamides can provide access to diverse heterocyclic structures with potential biological utility. ucl.ac.uk
Utilization in Complex Organic Transformations
The this compound structure serves as a valuable building block in the construction of more complex organic molecules. The sulfonamide functional group is not merely a passive component; it can actively participate in and direct the course of chemical reactions. researchgate.netdntb.gov.uaacs.org
One of the most significant roles of the sulfonamide group in complex organic synthesis is its ability to act as a directing group in C-H activation and functionalization reactions. researchgate.netdntb.gov.ua This strategy allows for the selective modification of otherwise unreactive carbon-hydrogen bonds, offering a powerful tool for the late-stage functionalization of molecules. researchgate.net In the context of this compound, the sulfonamide moiety can direct transition metal catalysts to specific C-H bonds, enabling the introduction of new functional groups with high regioselectivity. researchgate.netdntb.gov.ua This approach facilitates the synthesis of a diverse library of derivatives from a common precursor.
The sulfonamide group can also be a precursor to other important functional groups. For instance, primary sulfonamides can be alkylated, acylated, or arylated to produce a variety of substituted sulfonamides. acs.org These reactions expand the chemical space accessible from the initial this compound scaffold. Furthermore, the sulfonamide nitrogen can be involved in the formation of heterocyclic rings, a common structural motif in biologically active compounds. nih.govmdpi.com
Table 1: Potential Complex Organic Transformations Utilizing the this compound Scaffold
| Transformation Type | Role of Sulfonamide Group | Potential Products |
| C-H Activation/Functionalization | Directing Group | Functionalized aromatic and aliphatic derivatives |
| N-Alkylation/Arylation | Nucleophile | N-substituted sulfonamides |
| Heterocycle Synthesis | Nitrogen source | Sulfonamide-containing heterocycles |
| Asymmetric Synthesis | Chiral Auxiliary | Enantiomerically enriched compounds |
Research has also explored the use of sulfonamide-containing structures in asymmetric synthesis, where the sulfonamide can act as a chiral auxiliary to control the stereochemical outcome of a reaction. mcgill.canih.govnih.govmdpi.comchemrxiv.org This is particularly valuable in the synthesis of enantiomerically pure compounds for various applications.
Role in Molecular Recognition Systems (e.g., Molecularly Imprinted Polymers)
The unique structural and electronic features of this compound make it a promising candidate for use in molecular recognition systems, most notably in the field of molecularly imprinted polymers (MIPs). nih.govresearchgate.netbohrium.com MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule, often referred to as "artificial antibodies." rsc.orgmdpi.com
In the creation of MIPs, a template molecule is used to guide the arrangement of functional monomers during the polymerization process. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. researchgate.net The this compound molecule can serve as an excellent template for the synthesis of MIPs designed for the selective recognition of this compound or structurally similar molecules.
The key to the successful imprinting of this compound lies in the interactions between the template and the functional monomers. The sulfonamide group can form hydrogen bonds with acidic or basic functional monomers, while the chlorophenyl ring can engage in π-π stacking and hydrophobic interactions. These non-covalent interactions are crucial for the formation of a stable pre-polymerization complex, which is a prerequisite for creating highly selective recognition sites.
Table 2: Potential Interactions in the Molecular Imprinting of this compound
| Structural Feature of Template | Potential Interaction with Functional Monomer |
| Sulfonamide N-H | Hydrogen bond donor |
| Sulfonyl S=O | Hydrogen bond acceptor |
| Chlorophenyl Ring | π-π stacking, hydrophobic interactions |
| Chlorine Atom | Halogen bonding |
The resulting MIPs can be employed in a variety of applications, including as selective sorbents for solid-phase extraction, in chemical sensors for the detection of the target analyte, and in chromatographic separations. nih.govmdpi.comnih.gov For example, an MIP designed for this compound could be used to selectively extract it from a complex mixture or to quantify its presence in a sample. nih.gov The robustness and stability of MIPs make them attractive alternatives to biological receptors like antibodies. youtube.com
Future Research Directions and Unexplored Avenues for 2 2 Chlorophenyl Ethane 1 Sulfonamide
Development of Novel, Eco-Friendly, and Sustainable Synthetic Routes
The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which are reactive and can be toxic, along with solvents that are difficult to remove and environmentally burdensome, such as dichloromethane (B109758) or DMF. researchgate.net Future research must prioritize the development of green and sustainable synthetic methodologies for 2-(2-Chlorophenyl)ethane-1-sulfonamide.
Promising avenues include:
Water-Based Synthesis : Utilizing water as a green solvent is a key goal. researchgate.net Methodologies that exploit the solubility of reagents in water, while allowing the less soluble sulfonamide product to be collected by simple filtration, are highly desirable. researchgate.net One such approach involves the reaction of nitroarenes with sodium sulfinates in water. researchgate.net
Mechanochemistry : Solvent-free mechanochemical approaches, using techniques like ball milling, represent a significant advance in sustainable synthesis. rsc.org A one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for the synthesis of sulfonamides from disulfides has been demonstrated and could be adapted. rsc.org This method avoids bulk solvents and utilizes cost-effective, environmentally friendly materials. rsc.org
Flow Chemistry : Continuous flow synthesis offers enhanced safety, scalability, and waste minimization. acs.org The use of meso-reactor apparatuses combined with eco-friendly media like polyethylene (B3416737) glycol 400 (PEG 400) can facilitate the rapid and efficient production of sulfonamide libraries. acs.org
Alternative Reagents : Moving away from sulfonyl chlorides to more stable and less toxic sulfur sources like sodium sulfinate is a critical step. researchgate.net Additionally, metal-free, one-pot, multi-component reactions are being developed that can generate a broad range of sulfonamides in good to excellent yields. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Water-Based Synthesis | Uses water as the primary solvent; often involves metal-free catalysts. | Reduces organic solvent waste; simplifies product isolation via filtration. | researchgate.net |
| Mechanochemistry | Solvent-free reaction conducted in a ball mill; uses solid reagents. | Eliminates bulk solvent use; high energy efficiency; cost-effective. | rsc.org |
| Flow Chemistry | Continuous reaction in a meso-reactor; precise control over parameters. | Safe, easily scalable, waste minimization, potential for high-throughput synthesis of derivatives. | acs.org |
| Alternative Reagents | Employs stable sulfur sources like sodium sulfinate instead of sulfonyl chlorides. | Avoids toxic and highly reactive reagents; improves safety profile of the synthesis. | researchgate.net |
Integration of Advanced Machine Learning and Artificial Intelligence in Computational Design
Future computational research should focus on:
De Novo Molecular Design : Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing sulfonamide datasets to generate novel molecular structures based on the this compound scaffold. elsevier.commedium.com These models can design new compounds with specific, desired properties. ardigen.com
Property Prediction : ML algorithms, including Random Forest and Support Vector Machines (SVM), can develop robust Quantitative Structure-Activity Relationship (QSAR) models. elsevier.comnih.gov These models can predict various properties of designed derivatives, such as biological activity, ADME (absorption, distribution, metabolism, and excretion), and toxicity, without the need for initial synthesis and testing. elsevier.com
Synthesis Planning and Optimization : AI can accelerate synthesis planning for novel compounds. elsevier.com By analyzing vast reaction databases, ML models can predict reaction yields and identify potential problems in a synthetic route, thereby optimizing the "Make" phase of the design-make-test-analyze (DMTA) cycle. elsevier.com
| AI/ML Application | Technique/Model | Objective for this compound Research | References |
|---|---|---|---|
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel derivatives with potentially enhanced biological activity or material properties. | elsevier.commedium.com |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Learning | Forecast efficacy, toxicity, and physicochemical properties of virtual compounds to prioritize synthesis. | elsevier.comnih.gov |
| Synthetic Route Planning | Retrosynthesis Algorithms, Reaction Yield Prediction Models | Identify efficient and sustainable synthetic pathways for novel, computationally designed derivatives. | elsevier.com |
| Data Analysis | Natural Language Processing (NLP), Clustering Algorithms | Mine scientific literature for new targets and analyze large datasets from high-throughput screening. | medium.com |
Exploration of this compound in Material Science Applications (e.g., novel polymers, functional coatings)
The sulfonamide functional group is a valuable component in materials science, known for imparting properties like pH-responsiveness. nih.govrsc.org The unique combination of a sulfonamide group and a chlorophenyl moiety in this compound makes it an intriguing candidate for the development of advanced materials.
Unexplored avenues in this area include:
pH-Responsive Polymers : Sulfonamide groups have pKa values that can be tuned, allowing for the creation of polymers that undergo solubility transitions in response to pH changes. nih.gov By modifying this compound into a polymerizable monomer, it could be incorporated into homopolymers or copolymers. nih.gov These materials could find applications in drug delivery systems or smart coatings.
Functional Coatings : The incorporation of sulfonamide functionalities into polymers can be used to create coatings with specific properties. ontosight.ai The presence of the chlorophenyl group might enhance hydrophobicity or adhesion, suggesting potential uses in creating water-repellent or antimicrobial surfaces. ontosight.ai
High-Performance Polymers : Sulfonamides have been used as plasticizers and are components in various polymers. rsc.org Future work could investigate the incorporation of the this compound structure into polymer backbones, such as polyurethanes or polyureas, to create materials with enhanced thermal stability or specific chemical resistance. ontosight.ai
| Material Application | Potential Role of this compound | Resulting Material Property | References |
|---|---|---|---|
| pH-Responsive Hydrogels | As a functional monomer in a copolymer. | Controlled swelling/deswelling based on pH, for applications like targeted drug release. | nih.govacs.org |
| Functional Coatings | As an additive or co-monomer in coating formulations. | Enhanced hydrophobicity, adhesion, or potential antimicrobial surface properties. | ontosight.ai |
| Novel Copolymers | Polymerized via RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. | Well-defined polymer architectures with controlled molecular weights for biomedical applications. | rsc.orgacs.org |
Investigation of Photochemical and Electrochemical Behavior from a Theoretical/Mechanistic Perspective
Understanding the stability and degradation pathways of this compound under the influence of light and electrical potential is crucial for predicting its environmental fate and for potential applications in photochemistry or electrochemistry. Theoretical and mechanistic studies can provide deep insights at the molecular level.
Future research should involve:
Photochemical Degradation Pathways : The direct photolysis of sulfonamides can proceed through mechanisms like photochemical sulfur dioxide (SO₂) extrusion or the addition of a hydroxyl group. researchgate.net The rate of photolysis is highly dependent on the pH and the protonation state of the molecule. acs.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the excited states of this compound, predict its quantum yields, and elucidate the most likely degradation pathways upon UV irradiation. acs.org
Electrochemical Oxidation/Reduction : Chlorinated aromatic compounds can be degraded electrochemically, either through direct electron transfer at an anode or via attack by electrochemically generated reactive species like hydroxyl radicals. dss.go.th The chlorophenyl group in the target molecule is a key site for such reactions. dss.go.th Theoretical studies can model the oxidation and reduction potentials, identify the sites most susceptible to electron transfer, and map out the subsequent reaction mechanisms, providing a basis for developing electrochemical remediation technologies. acs.org
| Process | Potential Mechanism for this compound | Theoretical Approach | References |
|---|---|---|---|
| Photochemical Degradation | SO₂ extrusion from the sulfonamide bridge; Hydroxylation of the chlorophenyl ring. | Time-Dependent DFT (TD-DFT) to calculate absorption spectra and excited states; Calculation of quantum yields. | researchgate.netacs.org |
| Electrochemical Oxidation | Direct electron transfer at the anode; Attack by hydroxyl radicals (•OH) generated at the electrode surface. | DFT to calculate ionization potentials and electron affinities; Modeling reaction pathways with radical species. | dss.go.th |
| Electrochemical Reduction | Sequential dechlorination at a cathode. | Calculating reduction potentials and modeling the C-Cl bond cleavage mechanism. | dss.go.th |
Theoretical Mechanistic Studies of Environmental Transformation Pathways
Beyond targeted photochemical and electrochemical degradation, this compound may undergo various transformations in the environment through biotic and abiotic pathways. mdpi.com Theoretical mechanistic studies can predict these transformations without conducting direct environmental impact assessments.
Key areas for theoretical investigation include:
Reaction with Environmental Oxidants : In aquatic environments, sulfonamides can be degraded by reactive oxygen species like ozone (O₃) and hydroxyl radicals (•OH). nih.govrsc.org DFT calculations can be used to explore the reaction mechanisms, such as direct addition (DA) and H-atom transfer (HAT). rsc.org These models can predict the most reactive sites on the this compound molecule—whether it is the sulfonamide bridge, the amino group, or the chlorophenyl ring—and identify the primary transformation products. nih.govrsc.org
Predicting Biodegradation Pathways : Biodegradation is a key process in the environmental fate of sulfonamides. researchgate.net Common biotransformation routes include modification of the amino group and destruction of the sulfonamide bridge. nih.gov While direct simulation is complex, theoretical models can predict the susceptibility of specific bonds (like the S-N bond) to enzymatic cleavage. nih.gov Frontier molecular orbital analysis (HOMO-LUMO) can indicate sites prone to electrophilic or nucleophilic attack, providing clues to initial steps in microbial degradation pathways. rsc.orgnih.gov
| Transformation Type | Potential Reaction Pathway | Theoretical Modeling Approach | References |
|---|---|---|---|
| Abiotic (Oxidative) | Reaction with •OH or O₃ leading to hydroxylation of the aromatic ring or cleavage of the S-N bond. | DFT calculations to determine reaction energy barriers for H-atom transfer (HAT) and direct addition (DA) mechanisms. | nih.govrsc.org |
| Biotic (Predictive) | Hydrolysis of the S-N bond; Deamination or formylation of the amino group. | Frontier Molecular Orbital (HOMO/LUMO) analysis to predict sites of electrophilic/nucleophilic attack. | nih.govrsc.org |
| Abiotic (Hydrolysis) | pH-dependent hydrolysis of the sulfonamide bond. | Modeling the reaction pathway in the presence of water molecules or hydronium/hydroxide ions to calculate activation energies. | nih.gov |
Q & A
What are the established synthetic methodologies for synthesizing 2-(2-Chlorophenyl)ethane-1-sulfonamide, and what parameters critically influence reaction efficiency?
The synthesis involves two stages:
Preparation of the sulfonyl chloride intermediate : 2-(2-Chlorophenyl)ethane-1-sulfonyl chloride is synthesized via chlorosulfonation of 2-chlorophenylethane using thionyl chloride in dichloromethane under inert atmospheres to prevent hydrolysis .
Amidation : The sulfonyl chloride reacts with ammonia or amines (e.g., aniline) in pyridine at 0–5°C. Critical parameters include stoichiometric ratios (amine:sulfonyl chloride ≈ 1:1.1), anhydrous conditions, and gradual warming to room temperature. Yields range from 12–78%, depending on purification methods like recrystallization .
Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH2 groups (δ ~5.1–5.3 ppm).
- ESI–MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 234.6).
- ATR FT-IR : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹).
- Elemental analysis : Ensures C, H, N, S content within ±0.3% of theoretical values.
- HPLC-UV : Assesses purity using C18 columns with acetonitrile/water gradients .
How do electronic and steric effects of aromatic substituents impact the reactivity of this compound?
The ortho-chlorine exerts strong electron-withdrawing effects, enhancing electrophilicity at the sulfonamide group. Comparative studies with para-fluoro analogs show reduced reactivity due to weaker electron withdrawal. Steric hindrance from the ortho-chlorine slows reactions with bulky nucleophiles (e.g., tert-butylamine), necessitating higher temperatures (60–80°C) for completion .
What experimental strategies mitigate low yields in sulfonamide synthesis from sulfonyl chloride intermediates?
- Anhydrous conditions : Molecular sieves or argon purging reduce hydrolysis.
- Excess amine (1.5–2.0 eq.) : Drives reaction completion and neutralizes HCl.
- Low-temperature addition (0–5°C) : Suppresses side reactions.
- Alternative bases : DMAP (4-dimethylaminopyridine) improves catalytic efficiency over pyridine .
How can researchers resolve discrepancies in reported biological activity data for derivatives?
- Purity control : Use orthogonal purification (column chromatography + recrystallization) to eliminate impurities.
- Solvent optimization : Limit DMSO concentrations (<1%) in bioassays to avoid cytotoxicity.
- Structural validation : NOESY NMR distinguishes regioisomers; cross-validate with reference compounds .
What computational methods predict the physicochemical properties of this compound?
- *DFT calculations (B3LYP/6-31G)**: Predict dipole moments (~5.2 Debye) and pKa (~10.2 for NH2).
- LogP estimation : LogP ≈ 1.8±0.2, correlating with octanol-water partitioning.
- Molecular dynamics : Models membrane permeability for drug design .
Which catalytic systems enable enantioselective modifications of this sulfonamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
